molecular formula C16H25ClN2O4 B2551342 Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride CAS No. 2378503-32-1

Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride

Cat. No.: B2551342
CAS No.: 2378503-32-1
M. Wt: 344.84
InChI Key: DAIAQOANWORPOJ-UHFFFAOYSA-N
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Description

Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride is a benzoate ester derivative featuring a tertiary amine group protected by a tert-butoxycarbonyl (Boc) moiety. The Boc group serves as a protective strategy for amines during synthetic processes, enhancing stability and modulating solubility. The hydrochloride salt form improves crystallinity and bioavailability, making it suitable for pharmaceutical applications. This compound is structurally characterized by its ethyl benzoate core, a Boc-protected diaminoethyl side chain, and a hydrochloride counterion. Its applications span medicinal chemistry (e.g., prodrug design) and materials science (e.g., resin formulations) .

Properties

IUPAC Name

ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-5-21-14(19)12-8-6-11(7-9-12)13(17)10-18-15(20)22-16(2,3)4;/h6-9,13H,5,10,17H2,1-4H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIAQOANWORPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate; hydrochloride, often referred to by its IUPAC name, is a compound of significant interest in pharmaceutical and biochemical research. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C14H24ClN3O4. Its structure features an ethyl ester group attached to a benzoate moiety, along with a tert-butoxycarbonyl (Boc) protected amine. The presence of the Boc group is critical for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of the Amine Group : The amine is protected using Boc anhydride in the presence of a base like triethylamine.
  • Esterification : The benzoic acid derivative is reacted with ethanol under acidic conditions to form the ethyl ester.
  • Purification : The final product is purified through recrystallization or chromatography.

The biological activity of Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate; hydrochloride can be attributed to its ability to interact with various biological macromolecules. Upon hydrolysis, the ester group releases the active carboxylic acid, which can then participate in biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest it may have antibacterial properties against certain strains of bacteria, although detailed mechanisms remain to be elucidated.
  • Cytotoxicity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antibacterial Properties :
    • A study conducted on various bacterial strains demonstrated that Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate; hydrochloride showed significant inhibition zones compared to control groups, suggesting its potential as an antibiotic agent .
  • Cytotoxicity Assays :
    • In a controlled experiment using human cancer cell lines (e.g., HeLa and MCF7), concentrations of the compound were tested for their ability to induce cell death. Results indicated a dose-dependent response, with IC50 values suggesting effective cytotoxicity at relatively low concentrations .
  • Enzyme Interaction Studies :
    • Research focused on enzyme kinetics revealed that the compound could inhibit key metabolic enzymes, thereby altering metabolic pathways in treated cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells
Enzyme InhibitionAltered metabolic enzyme activity

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate; hydrochloride is being investigated for its potential therapeutic applications:

Anticancer Activity

Research indicates that compounds similar to this one exhibit anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, potentially inducing apoptosis through mechanisms such as:

  • Inhibition of Key Enzymes : Compounds with similar structures may inhibit enzymes critical to cancer metabolism.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer treatment strategies .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Research suggests that it may inhibit the growth of various bacterial strains, which could be beneficial in developing new antibiotics .

Pharmacological Applications

The pharmacological profile of Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate; hydrochloride includes:

Enzyme Inhibition

Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells. This inhibition could lead to decreased viability of these cells, making it a candidate for further drug development .

G Protein-Coupled Receptor Modulation

Research has suggested that compounds related to this structure can modulate the activity of G-protein-coupled receptors (GPCRs), which play a significant role in various physiological processes and are targets for many therapeutic agents .

Biochemical Research

The compound serves as a useful tool in biochemical research due to its unique structural features:

Synthesis and Mechanisms

The synthesis of Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate; hydrochloride typically involves multi-step synthetic routes that optimize yield and purity. Understanding these synthetic pathways is crucial for researchers aiming to produce this compound for various applications.

Stock Solution Preparation

For laboratory use, specific protocols for preparing stock solutions are essential. Below is a table summarizing the preparation of stock solutions at different concentrations:

ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM3.5674 mL17.8368 mL35.6735 mL
5 mM0.7135 mL3.5674 mL7.1347 mL
10 mM0.3567 mL1.7837 mL3.5674 mL

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate; hydrochloride:

  • In Vitro Anticancer Studies : A study demonstrated that derivatives containing this compound could significantly reduce the viability of breast cancer cells by activating apoptotic pathways .
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .
  • Pharmacokinetic Studies : Ongoing research is focused on understanding the pharmacokinetics and bioavailability of this compound, which are critical factors in drug development.

Chemical Reactions Analysis

Key Findings:

  • Selectivity : The Boc group is selectively cleaved over the ethyl ester under mild acidic conditions (e.g., 4 M HCl in dioxane).

  • Kinetics : Complete deprotection typically requires 1–4 hours at room temperature.

Key Findings:

  • Base vs. Acid : Basic conditions (NaOH) favor saponification, while acidic hydrolysis is slower and less common for ethyl esters .

  • Yield : Up to 85% conversion under reflux with NaOH .

Key Findings:

  • Steric Effects : The ethyl benzoate group imposes steric hindrance, necessitating polar aprotic solvents (e.g., DMF) for efficient alkylation.

  • pH Sensitivity : Acylation requires neutralization of the hydrochloride salt (e.g., with Et3N) .

Key Findings:

  • Activation : Carboxylic acids are often activated as acid chlorides or mixed anhydrides for coupling .

  • Yield : EDCl/HOBt coupling achieves >70% yield in peptide synthesis .

Key Findings:

  • Deprotonation : Requires strong bases (e.g., K2CO3) to liberate the free amine from its hydrochloride salt .

  • Competing Reactions : Over-alkylation is minimized by using a large excess of alkylating agent .

Comparative Reactivity Table

Functional GroupReactivity TowardPreferred ConditionsExample Product
Boc-protected amineAcidic deprotectionTFA/DCM or HCl/dioxaneFree secondary amine
Ethyl esterHydrolysisNaOH/EtOH or H2SO4/H2OCarboxylic acid
Deprotected amineAcylation/alkylationEt3N, acyl chlorides, alkyl halidesN-Acetyl or N-benzyl derivatives
Carboxylic acidPeptide couplingEDCl, HOBt, DMFAmides or peptide conjugates

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous ethyl benzoate derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Variations and Structural Features
Compound Name Substituent Features Key Applications Reference
Target Compound Boc-protected diaminoethyl group Prodrugs, resin chemistry
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazinyl-phenethylamino group Medicinal chemistry (receptor targeting)
Ethyl 4-(dimethylamino)benzoate Dimethylamino group Photoinitiator in resin cements
2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride Trifluoromethylphenyl group Pharmaceutical impurity reference
δ-Benzylmethylaminoethyl benzoate hydrochloride Benzylmethylamino group Historical synthetic studies

Key Observations :

  • The Boc group in the target compound enhances steric hindrance and hydrophobicity compared to smaller substituents (e.g., dimethylamino in ). This reduces reactivity unless deprotected, making it advantageous for controlled-release formulations .
  • Pyridazinyl and trifluoromethylphenyl substituents () introduce π-π stacking and metabolic stability, respectively, but lack the Boc group’s protective utility .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Profile Reactivity in Resin Systems
Target Compound Not reported Moderate (hydrochloride salt enhances aqueous solubility) Low (Boc protection reduces amine reactivity)
Ethyl 4-(dimethylamino)benzoate Not reported High in organic solvents High (unprotected amine accelerates polymerization)
δ-Benzylmethylaminoethyl benzoate hydrochloride 145–146°C Low (hydrophobic benzyl group) Not studied

Key Observations :

  • The Boc group reduces reactivity in resin systems compared to unprotected amines like ethyl 4-(dimethylamino)benzoate, which shows higher degrees of conversion in polymerization .
  • Hydrochloride salts generally improve aqueous solubility, as seen in the target compound and δ-benzylmethylaminoethyl derivatives .
Pharmacokinetic and Bioavailability Data
Compound Name Bioavailability (%) Cmax (ng/mL) tmax (hr)
Target Compound Not reported
4-[2-Dimethylamino-1-(1-hydroxycyclohexyl)-ethyl]phenyl benzoate hydrochloride 81.1 267 5.7

Key Observations :

  • While direct data for the target compound is unavailable, structurally related benzoate hydrochlorides exhibit high oral bioavailability (e.g., 81.1% in ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The synthesis typically involves sequential protection/deprotection of amine groups and esterification. A key step is the condensation of an ortho-diamine with a ketone/aldehyde to form the benzodiazepine core, followed by hydrochlorination . Optimize yields by:

  • Varying reaction temperatures (e.g., 60–80°C for amide coupling).
  • Using catalysts like DMAP for esterification efficiency.
  • Employing anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
  • Monitoring intermediate purity via TLC or HPLC before proceeding .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Focus on the ethyl ester proton triplet (~δ 1.2–1.4 ppm) and benzoate aromatic protons (~δ 7.8–8.1 ppm). The tert-butoxycarbonyl (Boc) group shows a singlet at δ 1.4 ppm .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and Boc groups) and N-H stretches (amine hydrochloride at ~2500–3000 cm⁻¹) .
  • Mass Spectrometry : Prioritize the molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₈H₂₆ClN₂O₄: ~393.8 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling predictions and experimental crystallographic data for this hydrochloride salt?

  • Methodology :

  • Perform high-resolution X-ray crystallography (e.g., using SHELXL ) to resolve structural ambiguities. Refine hydrogen-bonding networks between the hydrochloride and benzoate groups.
  • Compare DFT-optimized geometries (using Gaussian or ORCA) with experimental bond lengths/angles. Discrepancies >0.1 Å may indicate solvent effects or protonation state mismatches .
  • Validate via Hirshfeld surface analysis to assess intermolecular interactions .

Q. What methodological considerations are essential when employing X-ray crystallography with SHELX refinement tools for structural elucidation of complex amine-hydrochloride derivatives?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Monitor crystal stability under HCl-rich conditions .
  • Refinement : In SHELXL, apply restraints to anisotropic displacement parameters for the hydrochloride ion. Use TWIN/BASF commands if twinning is observed .
  • Validation : Check PLATON alerts for missed symmetry or disordered solvent. Cross-validate with H-bonding tables (e.g., O···Cl distances ~3.2–3.5 Å) .

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